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Compound of Interest

Compound Name:
5-Chloro-2-fluoro-4-

methoxyphenol

CAS No.: 1394953-79-7

Cat. No.: B3237819

Get Quote

Executive Summary
The synthesis of 5-Chloro-2-fluoro-4-methoxyphenol presents a classic challenge in

aromatic regiochemistry: installing a chlorine atom and a hydroxyl group onto a fluoro-methoxy

benzene core with precise positional control.[1] While medicinal chemistry routes often rely on

expensive boronic acid couplings or low-yielding phenol protections, this guide presents a

Process Chemistry Route optimized for scalability, cost-efficiency, and safety.[1][2]

The recommended route utilizes 2,4-Difluoronitrobenzene as a commodity starting material.[1]

The sequence leverages the predictable directing effects of the nitro group to control

nucleophilic aromatic substitution (SNAr) and subsequent electrophilic chlorination, avoiding

the formation of difficult-to-separate regioisomers.[1]

Retrosynthetic Analysis & Strategy
The target molecule is a tetra-substituted benzene. The relative positioning of the substituents

(1-OH, 2-F, 4-OMe, 5-Cl) dictates the assembly order.[1][2]

Strategic Logic:
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The Phenol Handle: The hydroxyl group is best installed late-stage via

diazotization/hydrolysis of an aniline. This avoids the need for phenol protecting groups

during the harsh chlorination step.

The Chlorine Installation: Chlorinating a phenol is risky due to over-chlorination and

ortho/para mixtures. Chlorinating a nitro-anisole intermediate is superior because the

methoxy and nitro groups cooperatively direct the chlorine to the desired C-5 position.[1]

The Methoxy/Fluoro Core: Starting with 2,4-Difluoronitrobenzene allows for a highly

regioselective SNAr. The fluorine para to the nitro group is significantly more labile than the

ortho fluorine, ensuring exclusive formation of the 4-methoxy-2-fluoro core.[1]

Synthesis Scheme (Graphviz)[1][2]
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2,4-Difluoronitrobenzene
(Commodity SM)

Step 1: Regioselective SNAr
(NaOMe, MeOH, -10°C)

Intermediate 1:
2-Fluoro-4-methoxynitrobenzene

 >95% Regioselectivity (Para-F displacement)

Step 2: Electrophilic Chlorination
(NCS, DMF, 50°C)

Intermediate 2:
5-Chloro-2-fluoro-4-methoxynitrobenzene

 Directed to C-5 by OMe(o) and NO2(m)

Step 3: Nitro Reduction
(Fe/NH4Cl or H2/Pt-C)

Intermediate 3:
5-Chloro-2-fluoro-4-methoxyaniline

 Avoid Dechlorination conditions

Step 4: Diazotization & Hydrolysis
(NaNO2, H2SO4, H2O, reflux)

TARGET: CAS 1394953-79-7
5-Chloro-2-fluoro-4-methoxyphenol

 Sandmeyer-type Hydrolysis

Click to download full resolution via product page

Caption: Four-step scalable synthesis route designed for high regioselectivity and yield.
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Detailed Experimental Protocol
Step 1: Synthesis of 2-Fluoro-4-methoxynitrobenzene
Principle: Nucleophilic Aromatic Substitution (SNAr).[1] The nitro group activates the ring. The

fluorine at the para position (C4) is displaced preferentially over the ortho fluorine (C2) due to

steric accessibility and electronic resonance stabilization of the Meisenheimer complex.

Reagents: 2,4-Difluoronitrobenzene (1.0 eq), Sodium Methoxide (1.05 eq, 25% in MeOH),

Methanol (5 vol).

Protocol:

Charge 2,4-difluoronitrobenzene and Methanol into a reactor. Cool to -10°C.[1]

Add Sodium Methoxide solution dropwise, maintaining internal temperature < 0°C to

prevent bis-substitution.

Stir at 0°C for 2 hours. Monitor by HPLC (Target: < 0.5% starting material).

Quench: Add water (10 vol) and stir. The product will precipitate.

Isolation: Filter the yellow solid, wash with water, and dry under vacuum at 45°C.

Critical Parameter: Temperature control is vital. Exotherms can lead to displacement of the

ortho-fluorine (impurity: 4-fluoro-2-methoxynitrobenzene).[1]

Step 2: Synthesis of 5-Chloro-2-fluoro-4-
methoxynitrobenzene
Principle: Electrophilic Aromatic Substitution (EAS).[1] The methoxy group is a strong

ortho/para director. The nitro group is a meta director. The fluorine is a weak ortho/para

director.

Directing Logic:

OMe (C4): Directs to C3 and C5.
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NO2 (C1): Directs to C3 and C5.

F (C2): Directs to C5 (para).

Result: All directing effects converge on C5. C3 is sterically crowded (between F and

OMe).

Reagents: 2-Fluoro-4-methoxynitrobenzene (1.0 eq), N-Chlorosuccinimide (NCS) (1.1 eq),

DMF (3 vol) or Acetonitrile.[1][2]

Protocol:

Dissolve the nitro intermediate in DMF.

Add NCS portion-wise at Room Temperature.

Heat to 50-60°C for 4-6 hours.

Workup: Pour into ice water. The product precipitates as a pale solid.

Recrystallize from Ethanol/Water if purity is <98%.

Step 3: Reduction to 5-Chloro-2-fluoro-4-methoxyaniline
Principle: Selective reduction of the nitro group without de-halogenating the aryl chloride.[1]

Reagents: Iron powder (3.0 eq), Ammonium Chloride (3.0 eq), Ethanol/Water (4:1).[2]

Protocol:

Suspend the nitro compound in EtOH/Water.

Add Fe powder and NH4Cl.

Heat to reflux (approx. 75°C) for 2-3 hours.

Filtration: Filter hot through Celite to remove iron oxides.

Isolation: Concentrate the filtrate. Extract with Ethyl Acetate, wash with brine, and dry.[2]
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Note: Avoid catalytic hydrogenation (H2/Pd-C) unless using a sulfided catalyst (e.g., Pt/C-S),

as standard Pd/C will strip the chlorine atom.[2]

Step 4: Hydrolysis to 5-Chloro-2-fluoro-4-
methoxyphenol
Principle: Diazotization of the aniline followed by thermal hydrolysis of the diazonium salt.[1]

Reagents: Sulfuric Acid (30%), Sodium Nitrite (1.1 eq), Water, Copper(I) Oxide (catalytic,

optional).[1][2]

Protocol:

Dissolve the aniline in 30% H2SO4. Cool to 0-5°C.

Add aqueous NaNO2 dropwise. Stir 30 min to form the diazonium salt.

Hydrolysis: Transfer the cold diazonium solution slowly into a separate reactor containing

boiling water (100°C) containing dilute H2SO4.

Evolution: Nitrogen gas will evolve. Stir at reflux for 30-60 mins.

Extraction: Cool and extract with DCM or 2-MeTHF.

Purification: Column chromatography (Hexane/EtOAc) or recrystallization may be required

to remove azo-coupling byproducts.

Process Parameters & Yields
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Step Reaction Type Key Reagents Typical Yield

Critical
Process
Parameter
(CPP)

1 SNAr NaOMe, MeOH 90-95%

Temp < 0°C to

avoid bis-

methoxy

impurity.

2 Chlorination NCS, DMF 85-90%

Temp 50-60°C;

higher temps

cause di-

chlorination.

3 Reduction Fe, NH4Cl 88-92%

Avoid Pd/H2 to

prevent

dechlorination.

4 Hydrolysis NaNO2, H2SO4 65-75%

Control addition

rate to boiling

acid to minimize

azo tars.[1]

Analytical Controls (Quality by Design)
Identification[2][3][4][5]

1H NMR (400 MHz, DMSO-d6):

Phenol OH: Broad singlet ~9.5-10.0 ppm.[1]

Aromatic H (C3): Doublet (coupling with F-2), ~6.9 ppm.[1]

Aromatic H (C6): Doublet (coupling with F-2), ~7.2 ppm.[1]

Methoxy: Singlet, 3.8 ppm.
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Note: The absence of meta-coupling indicates the correct 2,5-substitution pattern relative

to the protons (i.e., protons are para to each other? No, protons are at 3 and 6.[2] They

are para to each other. Thus, they appear as two doublets with no mutual coupling, only F-

coupling).[1][2]

Impurity Profile
Des-Chloro Analog: From over-reduction in Step 3. Monitor by LCMS (Mass -34).

Regioisomer (6-Chloro): From incorrect direction in Step 2. Distinguishable by NMR

(coupling constants of aromatic protons will differ).

Azo-dimers: Colored impurities from Step 4. Remove via silica plug.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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